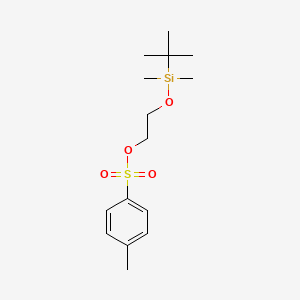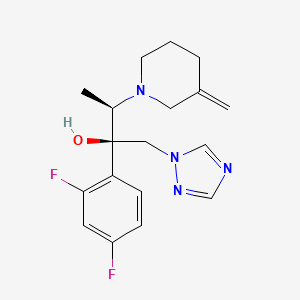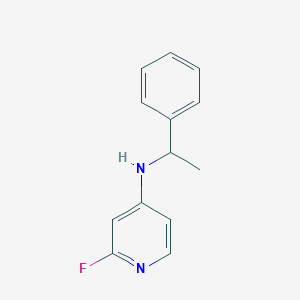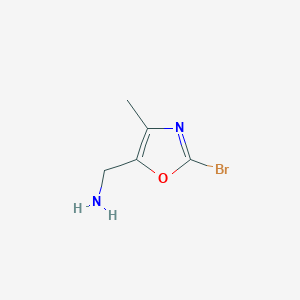
(2-Bromo-4-methyl-1,3-oxazol-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-4-methyl-1,3-oxazol-5-yl)methanamine is a heterocyclic compound featuring an oxazole ring substituted with a bromine atom at the second position, a methyl group at the fourth position, and a methanamine group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldehyde under basic conditions to form the oxazole ring . The bromine atom can be introduced via bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator . The methanamine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of (2-Bromo-4-methyl-1,3-oxazol-5-yl)methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-4-methyl-1,3-oxazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted oxazole derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
(2-Bromo-4-methyl-1,3-oxazol-5-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2-Bromo-4-methyl-1,3-oxazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The bromine atom and methanamine group can further influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Oxazole: A basic heterocyclic compound with a five-membered ring containing one oxygen and one nitrogen atom.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms at different positions.
Oxadiazole: Contains two nitrogen atoms and one oxygen atom in a five-membered ring.
Uniqueness
(2-Bromo-4-methyl-1,3-oxazol-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and methanamine group differentiates it from other oxazole derivatives and can lead to unique reactivity and biological activity .
Propiedades
Fórmula molecular |
C5H7BrN2O |
|---|---|
Peso molecular |
191.03 g/mol |
Nombre IUPAC |
(2-bromo-4-methyl-1,3-oxazol-5-yl)methanamine |
InChI |
InChI=1S/C5H7BrN2O/c1-3-4(2-7)9-5(6)8-3/h2,7H2,1H3 |
Clave InChI |
KAEGGGPDRMOYIP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=N1)Br)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-6-methoxy-2-[2-(4-methoxyphenyl)ethyl]-3H-isoindol-1-one](/img/structure/B13436019.png)
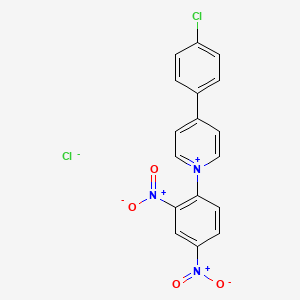
![2-[5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid](/img/structure/B13436028.png)

![5-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B13436046.png)
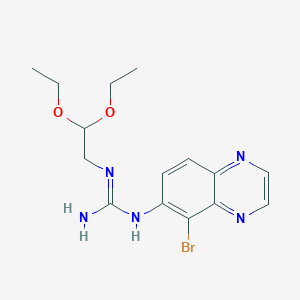
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13436063.png)
![(1S,2S,3S,4R,8S,9S,12S)-13-(dideuteriomethylidene)-12-hydroxy-4,8-dimethyltetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B13436067.png)

